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molecular formula C12H11IN2O B8319458 1-(4-Iodo-phenyl)-2-(4-methyl-imidazol-1-yl)-ethanone

1-(4-Iodo-phenyl)-2-(4-methyl-imidazol-1-yl)-ethanone

Cat. No. B8319458
M. Wt: 326.13 g/mol
InChI Key: XKZXBXJBHZMYNS-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

To 2.50 g (7.69 mmol) 2-bromo-1-(4-iodo-phenyl)-ethanone in 30 mL ACN are added 1.90 g (23.1 mmol) 4-methylimidazole and the mixture is stirred at rt for 48 h. After that time, the solvent is evaporated and the residue is taken up in EtOAc. The mixture is washed with water and brine (2×) and the organic layer is dried over magnesium sulphate. The solvent is evaporated and the residue is recrystallized from diethyl ether to yield the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)=[O:4].[CH3:12][C:13]1[N:14]=[CH:15][NH:16][CH:17]=1>C(#N)C>[I:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH2:2][N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)I
Name
Quantity
1.9 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the solvent is evaporated
WASH
Type
WASH
Details
The mixture is washed with water and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(CN1C=NC(=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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